Cas no 2640819-05-0 (1-benzyl-3-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}urea)

1-benzyl-3-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}urea structure
2640819-05-0 structure
Product name:1-benzyl-3-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}urea
CAS No:2640819-05-0
MF:C18H20N4OS
MW:340.442602157593
CID:5341160

1-benzyl-3-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}urea Chemical and Physical Properties

Names and Identifiers

    • N-[2-[5-(1-Methyl-1H-pyrazol-4-yl)-2-thienyl]ethyl]-N′-(phenylmethyl)urea
    • 1-benzyl-3-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}urea
    • Inchi: 1S/C18H20N4OS/c1-22-13-15(12-21-22)17-8-7-16(24-17)9-10-19-18(23)20-11-14-5-3-2-4-6-14/h2-8,12-13H,9-11H2,1H3,(H2,19,20,23)
    • InChI Key: CJITZODKTSMBGD-UHFFFAOYSA-N
    • SMILES: N(CCC1SC(C2=CN(C)N=C2)=CC=1)C(NCC1=CC=CC=C1)=O

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 604.4±55.0 °C(Predicted)
  • pka: 13.15±0.46(Predicted)

1-benzyl-3-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6520-5633-30mg
1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
2640819-05-0
30mg
$119.0 2023-09-08
Life Chemicals
F6520-5633-10μmol
1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
2640819-05-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6520-5633-5μmol
1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
2640819-05-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6520-5633-75mg
1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
2640819-05-0
75mg
$208.0 2023-09-08
Life Chemicals
F6520-5633-15mg
1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
2640819-05-0
15mg
$89.0 2023-09-08
Life Chemicals
F6520-5633-100mg
1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
2640819-05-0
100mg
$248.0 2023-09-08
Life Chemicals
F6520-5633-2mg
1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
2640819-05-0
2mg
$59.0 2023-09-08
Life Chemicals
F6520-5633-20mg
1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
2640819-05-0
20mg
$99.0 2023-09-08
Life Chemicals
F6520-5633-25mg
1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
2640819-05-0
25mg
$109.0 2023-09-08
Life Chemicals
F6520-5633-3mg
1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
2640819-05-0
3mg
$63.0 2023-09-08

Additional information on 1-benzyl-3-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}urea

Introduction to 1-benzyl-3-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}urea (CAS No. 2640819-05-0)

1-benzyl-3-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}urea is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2640819-05-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the quest for novel therapeutic agents. The structural complexity of this molecule, featuring a benzyl group, a urea moiety, and a thiophene ring fused with a pyrazole ring, contributes to its unique chemical and biological properties.

The compound's structure is characterized by several key functional groups that are known to play crucial roles in modulating biological pathways. The benzyl group provides a hydrophobic anchor, enhancing the compound's solubility and bioavailability in certain environments. The urea moiety is a well-known pharmacophore that often participates in hydrogen bonding interactions with biological targets, which can influence the compound's binding affinity and specificity. Additionally, the presence of the thiophene ring and the pyrazole ring introduces aromaticity and potential sites for electronic delocalization, which can affect the molecule's reactivity and interaction with biological systems.

In recent years, there has been growing interest in exploring the therapeutic potential of heterocyclic compounds, particularly those incorporating multiple rings such as thiophene and pyrazole. These structures are frequently found in natural products and have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound 1-benzyl-3-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}urea is no exception and has been investigated for its potential applications in these areas.

One of the most compelling aspects of this compound is its structural diversity, which allows for extensive modifications to optimize its biological activity. Researchers have been exploring various derivatives of this molecule to enhance its efficacy and reduce potential side effects. For instance, modifications to the methyl group on the pyrazole ring or alterations to the substitution pattern on the thiophene ring can significantly impact the compound's pharmacokinetic properties. These modifications are often guided by computational modeling and high-throughput screening techniques, which enable rapid identification of promising candidates.

The biological activity of 1-benzyl-3-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}urea has been studied in several preclinical models. Initial investigations have suggested that this compound exhibits potent inhibitory effects on various enzymes and receptors implicated in disease pathways. For example, studies have shown that it can modulate enzymes such as kinases and phosphodiesterases, which are known to be involved in cancer progression and inflammation. Additionally, the compound has demonstrated interactions with receptors that play roles in pain perception and neurodegenerative diseases.

The synthesis of this complex molecule presents significant challenges due to its intricate structure. However, advancements in synthetic chemistry have made it possible to produce high-purity samples of 1-benzyl-3-{2-5-(1-methyl-1H-pyrazol-4-yliethyl}urea. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have enabled researchers to obtain sufficient quantities for detailed biological testing. Furthermore, modern spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the structural integrity of the synthesized compound.

In conclusion, 1-benzyl-3-{2-thiophenemethyl}-5-(methylpyrazol)-4-carbamoyl benzene, identified by its CAS number 2640819–05–0, represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in addressing various medical challenges.

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